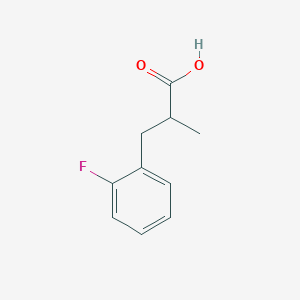

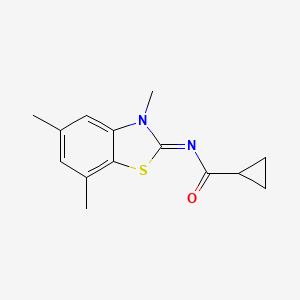

5-Hydroxy-1-methylpyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

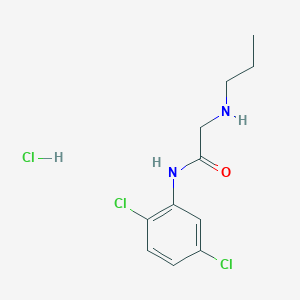

5-Hydroxy-1-methylpyridin-2(1H)-one, also known as 5-hydroxymethyl-2-pyridone (5-HMP), is a chelating agent that is widely used in scientific research. It belongs to the family of hydroxypyridinones, which are known for their ability to bind metal ions. 5-HMP is a versatile compound that has many applications in various fields of science, including biochemistry, pharmacology, and materials science.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Synthetic Applications

5-Hydroxy-1-methylpyridin-2(1H)-one derivatives are valuable building blocks in the synthesis of heterocyclic compounds. Janin et al. (1999) explored the methylation of 3-cyano-6-hydroxypyridine-2(1H)-ones, developing a method for preparing 2,6-dimethoxy derivatives, which are crucial for compounds with potential biological activities. This research highlights the compound's role in creating new heterocyclic derivatives with enhanced biological properties (Janin, Chiki, Legraverend, Huel, & Bisagni, 1999).

Catalysis and Material Science

The compound's derivatives are also employed in catalysis and material science. For instance, Sandra Y. de Boer et al. (2017) demonstrated the use of a novel tridentate PNNOH pincer ligand featuring a reactive 2-hydroxypyridine functionality in Ruthenium complexes. These complexes are catalytically active in the dehydrogenation of formic acid and the dehydrogenative coupling of alcohols, showing the compound's potential in catalysis and sustainable chemistry applications (de Boer, Korstanje, La Rooij, Kox, Reek, & van der Vlugt, 2017).

Biochemical and Pharmacological Research

In the field of biochemistry and pharmacology, derivatives of 5-Hydroxy-1-methylpyridin-2(1H)-one have been studied for their ability to chelate metal ions, which is crucial for the development of therapeutic agents. Kaviani and Izadyar (2018) investigated the iron chelation properties of 3-hydroxypyridine-4-ones (HPOs), revealing that certain derivatives form stable complexes with Fe3+, suggesting their potential in treating disorders associated with iron overload (Kaviani & Izadyar, 2018).

Epigenetics and Gene Expression

Furthermore, the study of 5-Hydroxymethylcytosine in mouse embryonic stem cells by Ficz et al. (2011) provides an indirect connection to the broader family of compounds including 5-Hydroxy-1-methylpyridin-2(1H)-one. This research illustrates the importance of DNA modifications, such as hydroxymethylation, in genome function and reprogramming during development (Ficz, Branco, Seisenberger, Santos, Krueger, Hore, Marques, Andrews, & Reik, 2011).

Eigenschaften

IUPAC Name |

5-hydroxy-1-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-7-4-5(8)2-3-6(7)9/h2-4,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZUTFHXEWRKJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide](/img/structure/B2983314.png)

![ethyl 2-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2983315.png)

![4-[4-(benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2983320.png)

![6-(4-chloro-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2983323.png)

![methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2983325.png)

![N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]biphenyl-4-sulfonamide](/img/structure/B2983328.png)